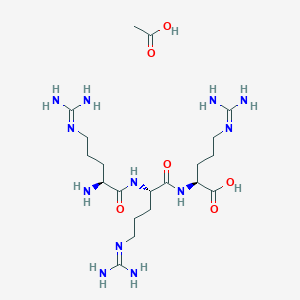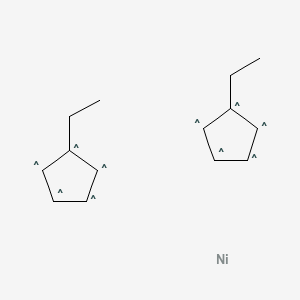
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C13H24F6N2O4S2 . It is also known by other names such as HMPyrr BTA, HMPyrr NTf2, HMPyrr TFSI, HMPyrr BTI, Pyr 16 TFSI, and Py 16 TFSI .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide consists of a pyrrolidinium cation with a hexyl and a methyl substituent, and a bis(trifluoromethylsulfonyl)imide anion . The exact 3D structure is not available as conformer generation is disallowed since it’s a mixture or salt .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 450.5 g/mol . It has a viscosity of 108 cP and a density of 1.34 g/cm³ at 25 °C . Its conductivity is 1.48 mS/cm at 30 °C . It has a topological polar surface area of 86 Ų .
Scientific Research Applications
Laboratory Chemicals
This compound is used as a laboratory chemical . It is used in various chemical reactions and synthesis processes due to its unique properties .
Manufacture of Substances
It is used in the manufacture of substances . This could include the synthesis of new compounds or materials .
Electrolytes in Lithium/Sodium Ion Batteries
The compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it suitable for use as an electrolyte in lithium/sodium ion batteries .
Dye-Sensitized Solar Cells
The compound is used in dye-sensitized solar cells . Its high ionic conductivity makes it an effective medium for these types of solar cells .
Synthesis of Conducting Polymers
The compound is used as a medium for the synthesis of conducting polymers . Conducting polymers have applications in various fields, including electronics and materials science .
Intercalation Electrode Materials
The compound is used in the synthesis of intercalation electrode materials . These materials are used in various types of batteries, including lithium-ion batteries .
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of electrolytic materials used in the fabrication of lithium-ion batteries .
Mode of Action
The mode of action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
Instead, it plays a role in the electrochemical pathways involved in energy storage and transfer within lithium-ion batteries .
Result of Action
The result of the action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is the facilitation of energy storage and transfer within lithium-ion batteries. This is achieved through its role as an electrolyte, which allows for the movement of ions between the anode and cathode of the battery .
Action Environment
The action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and pressure . For instance, its physical properties such as density and viscosity can change with temperature . Therefore, the efficiency and stability of the batteries in which it is used can be affected by these environmental conditions.
Safety and Hazards
The safety and hazards associated with this compound are not fully detailed in the search results. However, it’s important to handle it appropriately to avoid risks . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Ionic liquids like 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide have potential applications in various fields due to their unique properties. They can be used in the fabrication of lithium-ion batteries , and in dye-sensitized solar cells . Their properties make them useful in a variety of liquid and gas separation processes, chemical and catalytic reactions, fuel cells and electrolytes, cleaning processes, biotechnology, and nanotechnology .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXAQVGZNFYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 99% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

